5-Carboxy Metabolite Exhibits Prolonged Half-Life Versus Parent Drug and Primary Pyridine Metabolite
In human pharmacokinetic studies, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (5-carboxy derivative) demonstrates a significantly longer elimination half-life (t½) compared to both the parent drug, Felodipine, and its primary oxidation product, the pyridine metabolite [1].
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | 8.1 hours |
| Comparator Or Baseline | Felodipine (3.1 hours) and Pyridine metabolite (2.8 hours) |
| Quantified Difference | 161% increase vs. Felodipine; 189% increase vs. Pyridine metabolite |
| Conditions | Human plasma following a single 10mg oral dose in 6 healthy subjects |
Why This Matters
This data proves the 5-carboxy metabolite is the major and most persistent circulating drug-related material, making its accurate measurement essential for long-term pharmacokinetic profiling and bioequivalence assessments.
- [1] Ohtake, Y., Sakamoto, T., Nishioka, R., Uno, K., & Tabata, S. (1992). Metabolic Fate of Felodipine in Man. Drug Investigation, 4(6), 528-534. View Source
